molecular formula C14H15ClN4O B11667152 N'-[(E)-(3-chlorophenyl)methylidene]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

N'-[(E)-(3-chlorophenyl)methylidene]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

Cat. No.: B11667152
M. Wt: 290.75 g/mol
InChI Key: YGAIXNWREGDGNV-LZYBPNLTSA-N
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Description

N’-[(E)-(3-chlorophenyl)methylidene]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a chlorophenyl group, a pyrazole ring, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide typically involves the condensation of 3-chlorobenzaldehyde with 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent recycling and waste minimization can be applied to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-chlorophenyl)methylidene]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(3-chlorophenyl)methylidene]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-chlorophenyl)methylidene]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide is unique due to the presence of the 3-chlorophenyl group and the 3,5-dimethyl-1H-pyrazol-1-yl moiety. This specific combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development .

Properties

Molecular Formula

C14H15ClN4O

Molecular Weight

290.75 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-(3,5-dimethylpyrazol-1-yl)acetamide

InChI

InChI=1S/C14H15ClN4O/c1-10-6-11(2)19(18-10)9-14(20)17-16-8-12-4-3-5-13(15)7-12/h3-8H,9H2,1-2H3,(H,17,20)/b16-8+

InChI Key

YGAIXNWREGDGNV-LZYBPNLTSA-N

Isomeric SMILES

CC1=CC(=NN1CC(=O)N/N=C/C2=CC(=CC=C2)Cl)C

Canonical SMILES

CC1=CC(=NN1CC(=O)NN=CC2=CC(=CC=C2)Cl)C

Origin of Product

United States

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